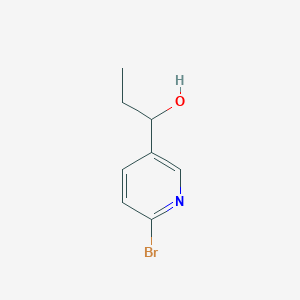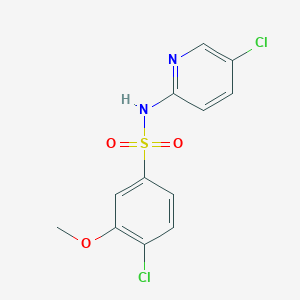
4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase JMJD3. This compound has gained significant attention in the field of epigenetics due to its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
作用机制
4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide inhibits the histone demethylase JMJD3 by binding to the active site of the enzyme. JMJD3 is involved in the removal of the methyl group from lysine 27 on histone H3 (H3K27me3), which is a repressive mark that is associated with gene silencing. By inhibiting JMJD3, 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide prevents the removal of H3K27me3 and promotes the maintenance of the repressive chromatin state, leading to the inhibition of gene expression.
Biochemical and Physiological Effects:
4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide induces cell cycle arrest and apoptosis by inhibiting the expression of genes that are involved in cell growth and survival. In inflammatory disorders, 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative diseases, 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide protects neurons from oxidative stress-induced damage by upregulating the expression of genes that are involved in antioxidant defense.
实验室实验的优点和局限性
One of the main advantages of 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide is its high selectivity for JMJD3, which makes it a valuable tool for studying the role of JMJD3 in various biological processes. However, one of the limitations of 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experimental systems. Additionally, 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide has been shown to have off-target effects on other enzymes, such as UTY and JMJD2A, which can complicate data interpretation.
未来方向
There are several future directions for the study of 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide. One direction is to further investigate the therapeutic potential of 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of JMJD3, which can overcome the limitations of 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide. Additionally, future studies can focus on the development of new experimental systems that can overcome the solubility issues of 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide and improve its efficacy as a research tool.
合成方法
The synthesis of 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 5-chloropyridin-2-amine, which is then reacted with 4-chloro-3-methoxybenzenesulfonyl chloride to obtain 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide. The final product is purified using column chromatography to obtain a white solid with a purity of >95%.
科学研究应用
4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. In cancer, 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammatory disorders, 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide has been shown to protect neurons from oxidative stress-induced damage.
属性
IUPAC Name |
4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O3S/c1-19-11-6-9(3-4-10(11)14)20(17,18)16-12-5-2-8(13)7-15-12/h2-7H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDERXWXQZZKKKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Phenyl-3,5,6,7-tetrahydro-cyclopenta[e]pyrimidin-4-one](/img/structure/B2370840.png)

![(E)-2-(1,3-benzodioxol-5-yl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-propenenitrile](/img/structure/B2370844.png)
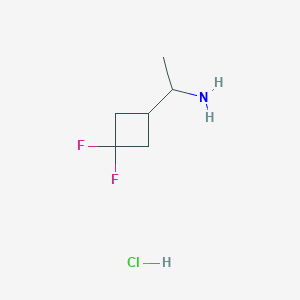
![N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide](/img/structure/B2370848.png)
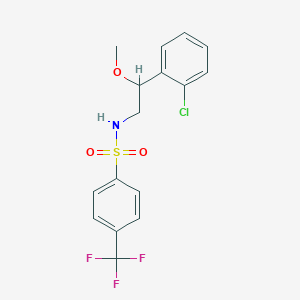
![N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2,2-dimethylpropanamide](/img/structure/B2370850.png)
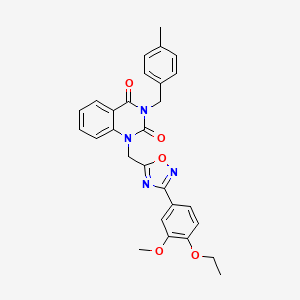
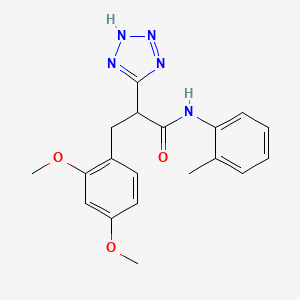


![Ethyl 4-[(6-ethyl-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2370859.png)
![1-(2,3-Dimethylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2370860.png)
